molecular formula C12H18BrN3O2 B13938765 tert-Butyl 2-bromo-1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate

tert-Butyl 2-bromo-1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate

Cat. No.: B13938765
M. Wt: 316.19 g/mol
InChI Key: LYFORRDUWOVTNT-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate is a heterocyclic compound that features an imidazo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-bromo-1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate typically involves the following steps:

    Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    tert-Butyl Protection: The carboxylate group is protected using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of efficient and cost-effective reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-bromo-1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a ketone or aldehyde derivative.

Scientific Research Applications

tert-Butyl 2-bromo-1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[4,5-c]pyridine core play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-bromo-1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group, which provides steric protection and influences its reactivity and binding properties.

Biological Activity

tert-Butyl 2-bromo-1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate (CAS Number: 23877-12-5) is a heterocyclic compound exhibiting significant biological activity. Its unique structure incorporates a bromine atom and a tert-butyl ester group, which contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, including its synthesis, therapeutic potential, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway often includes the formation of the imidazo ring followed by bromination and esterification processes. Optimization of these reactions is crucial for achieving high yields and purity of the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related imidazo compounds can inhibit the growth of various bacterial strains and fungi due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic functions.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been explored in several studies. It has been observed that derivatives of imidazo compounds can significantly reduce inflammation in animal models. For example, a related study demonstrated that certain derivatives effectively suppressed cyclooxygenase (COX) activity in vitro with IC50 values comparable to standard anti-inflammatory drugs like celecoxib.

Neuroprotective Activity

Neuroprotective effects have also been attributed to this class of compounds. Research suggests that they may exert protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and apoptosis. In vitro assays have shown that these compounds can enhance neuronal survival and function under stress conditions.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for developing more potent derivatives. Key structural features influencing biological activity include:

Structural FeatureInfluence on Activity
Bromine SubstitutionEnhances lipophilicity and membrane permeability
Tert-butyl GroupIncreases stability and solubility
Imidazo RingEssential for receptor binding and activity

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • Antimicrobial Study : A study involving a series of imidazo derivatives showed that modifications at the bromine position enhanced antimicrobial activity against Gram-positive bacteria.
  • Anti-inflammatory Research : In a model of carrageenan-induced paw edema in rats, a derivative exhibited significant reduction in swelling compared to control groups.
  • Neuroprotection : A recent study demonstrated that a similar compound reduced neuronal cell death in models of oxidative stress by modulating mitochondrial pathways.

Properties

Molecular Formula

C12H18BrN3O2

Molecular Weight

316.19 g/mol

IUPAC Name

tert-butyl 2-bromo-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)16-6-5-9-8(7-16)14-10(13)15(9)4/h5-7H2,1-4H3

InChI Key

LYFORRDUWOVTNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(N2C)Br

Origin of Product

United States

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